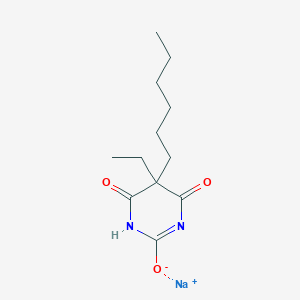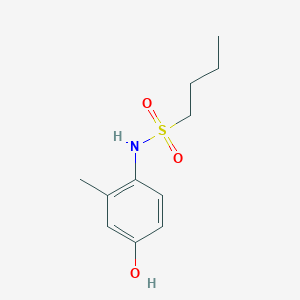![molecular formula C19H14N2O6S B229794 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is a chemical compound with potential applications in scientific research. This compound is also known as AMBS or 2-HO-5-AMBS. It is a sulfonamide derivative and has been found to exhibit promising biological activities such as anti-inflammatory, antitumor, and antibacterial properties.
作用机制
The exact mechanism of action of 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can have a protective effect against oxidative stress and inflammation. It can also inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
实验室实验的优点和局限性
One of the major advantages of using 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, its synthesis method is well-established, making it relatively easy to obtain.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid. One area of research is the development of new drugs based on this compound. Its potential anti-inflammatory, antitumor, and antibacterial activities make it a promising candidate for drug development.
Another area of research is the elucidation of its mechanism of action. Understanding how this compound exerts its biological activities can provide insights into the development of new drugs and therapies.
Finally, more studies are needed to explore the potential applications of this compound in other research areas such as neurodegenerative diseases and cardiovascular diseases. Overall, 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is a promising compound with potential applications in scientific research.
合成方法
The synthesis of 2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid is a multi-step process. The first step involves the synthesis of 1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonamide, which is then reacted with 2-hydroxy-5-aminobenzoic acid to form the final product. The detailed synthesis procedure has been reported in the literature.
科学研究应用
2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-inflammatory activity. Studies have shown that AMBS can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the antitumor activity of AMBS. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. This makes it a potential candidate for the development of anticancer drugs.
AMBS has also been studied for its antibacterial activity. Studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This makes it a potential candidate for the development of new antibiotics.
属性
分子式 |
C19H14N2O6S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H14N2O6S/c1-21-14-6-8-16(11-3-2-4-12(17(11)14)18(21)23)28(26,27)20-10-5-7-15(22)13(9-10)19(24)25/h2-9,20,22H,1H3,(H,24,25) |
InChI 键 |
DDWCKPWDWRYYLJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)C=CC=C3C1=O |
规范 SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)C=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)




![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)